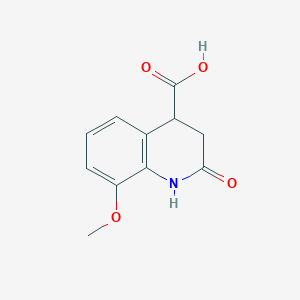

8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Description

Structural Taxonomy and International Union of Pure and Applied Chemistry Nomenclature

This compound exhibits a complex molecular architecture that reflects the sophisticated nomenclature system developed by the International Union of Pure and Applied Chemistry for heterocyclic compounds. The systematic name accurately describes the compound's structural features, beginning with the methoxy substituent at position 8, followed by the oxo group at position 2, and concluding with the carboxylic acid functionality at position 4. This nomenclature system provides a precise description of the compound's three-dimensional structure and functional group positioning.

The compound's structural representation can be expressed through multiple chemical notation systems, each providing unique insights into its molecular organization. The Simplified Molecular Input Line Entry System representation, O=C(C1CC(NC2=C1C=CC=C2OC)=O)O, clearly delineates the connectivity pattern and functional group arrangements. The International Chemical Identifier system provides an even more detailed structural description: InChI=1S/C11H11NO4/c1-16-8-4-2-3-6-7(11(14)15)5-9(13)12-10(6)8/h2-4,7H,5H2,1H3,(H,12,13)(H,14,15). This notation system captures the complete structural information necessary for unambiguous identification and computational analysis.

The molecular structure incorporates several distinct functional domains that contribute to its overall chemical behavior. The tetrahydroquinoline core provides the fundamental heterocyclic framework, while the methoxy group at position 8 introduces electron-donating characteristics to the aromatic system. The oxo group at position 2 creates a lactam functionality that significantly influences the compound's hydrogen bonding capacity and conformational preferences. The carboxylic acid group at position 4 adds acidic properties and provides additional sites for intermolecular interactions.

Table 1: Structural Identification Parameters for this compound

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 959237-46-8 |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| MDL Number | MFCD09864273 |

| International Chemical Identifier Key | PSFFRBNBXIMPJH-UHFFFAOYSA-N |

| Canonical Simplified Molecular Input Line Entry System | COC1=CC=CC2=C1NC(=O)CC2C(=O)O |

Historical Development in Heterocyclic Chemistry

The development of tetrahydroquinoline chemistry represents a significant chapter in the broader evolution of heterocyclic organic chemistry, which began its formal recognition during the early nineteenth century. The foundational work in heterocyclic chemistry can be traced to 1818, when Brugnatelli first isolated alloxan from uric acid, marking one of the earliest documented discoveries of heterocyclic compounds. This pioneering work established the groundwork for subsequent investigations into nitrogen-containing heterocycles, including the quinoline family.

The historical trajectory of quinoline chemistry gained substantial momentum in 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming the compound "leukol" meaning "white oil" in Greek. This discovery represented a crucial milestone in heterocyclic chemistry, as it provided researchers with their first access to substantial quantities of quinoline derivatives for systematic study. The subsequent work by French chemist Charles Gerhardt in 1842, who obtained quinoline compounds through dry distillation of natural alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide, further expanded the understanding of quinoline chemistry.

The evolution from simple quinoline structures to more complex tetrahydroquinoline derivatives followed the general pattern of chemical development during the late nineteenth and early twentieth centuries. As synthetic methodologies became more sophisticated, chemists developed numerous approaches for the preparation of partially saturated quinoline derivatives. The reductive transformation of quinolines to tetrahydroquinolines became a subject of intense research interest, leading to the development of various catalytic hydrogenation procedures and metal-mediated reduction strategies.

Modern synthetic approaches to tetrahydroquinoline derivatives have incorporated advanced methodologies such as electrochemical processes. Recent research has demonstrated the successful synthesis of tetrahydroquinoline derivatives through electrochemical hydrocyanomethylation of quinoline skeletons using acetonitrile as both a hydrogen source and a cyanomethyl precursor. These developments represent the continuing evolution of heterocyclic chemistry from its early empirical foundations to contemporary mechanistically-driven synthetic strategies.

The significance of heterocyclic chemistry in pharmaceutical development cannot be overstated, particularly considering that more than two-thirds of the approximately twenty million chemical compounds identified by the end of the second millennium are fully or partially aromatic, with approximately half being heterocycles. This statistical reality underscores the fundamental importance of heterocyclic compounds, including tetrahydroquinoline derivatives, in contemporary chemical research and development.

Position Within Quinoline Derivative Classifications

This compound occupies a distinctive position within the comprehensive classification system of quinoline derivatives, reflecting both its structural complexity and functional group diversity. The broader quinoline derivative family encompasses numerous subclasses, ranging from simple quinoline structures to highly functionalized derivatives with significant biological activity. Within this classification system, tetrahydroquinoline derivatives represent a particularly important subset due to their partially saturated nature and enhanced conformational flexibility compared to their fully aromatic counterparts.

The quinoline derivative classification system traditionally organizes compounds based on their degree of saturation, substitution patterns, and functional group arrangements. First-generation quinoline derivatives include relatively simple structures such as cinoxacin, flumequine, nalidixic acid, oxolinic acid, piromidic acid, pipemidic acid, and rosoxacin. Second-generation derivatives encompass more sophisticated structures including ciprofloxacin, enoxacin, fleroxacin, lomefloxacin, ofloxacin, and pefloxacin. Third-generation quinoline derivatives represent the most advanced structural modifications, including balofloxacin, grepafloxacin, levofloxacin, and sparfloxacin.

Within the tetrahydroquinoline subfamily, compounds are further classified based on their substitution patterns and functional group arrangements. The presence of the methoxy group at position 8 places this compound within the alkoxy-substituted tetrahydroquinoline category, while the oxo functionality at position 2 assigns it to the lactam-containing subclass. The carboxylic acid group at position 4 provides additional classification criteria, placing the compound among carboxylic acid-functionalized tetrahydroquinolines.

Comparative analysis with related tetrahydroquinoline derivatives reveals the structural diversity within this chemical family. For example, 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid represents a closely related structure with nitrogen methylation rather than methoxy substitution. Similarly, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid shares the lactam and carboxylic acid functionalities but lacks the methoxy substituent. These structural variations demonstrate the systematic nature of quinoline derivative classification and the specific position occupied by this compound within this framework.

Table 2: Classification Hierarchy for this compound

| Classification Level | Category |

|---|---|

| Primary Family | Quinoline Derivatives |

| Secondary Subfamily | Tetrahydroquinoline Derivatives |

| Tertiary Subclass | Methoxy-Substituted Tetrahydroquinolines |

| Quaternary Group | Lactam-Containing Tetrahydroquinolines |

| Quintenary Specification | Carboxylic Acid-Functionalized Tetrahydroquinolines |

The synthetic accessibility of tetrahydroquinoline derivatives has been significantly enhanced through the development of various methodological approaches. Patent literature describes comprehensive synthetic strategies for tetrahydroquinoline derivatives, including multi-step sequences involving selective reductions, functional group transformations, and ring-closing reactions. These synthetic methodologies have enabled the preparation of diverse tetrahydroquinoline structures with precise control over substitution patterns and stereochemistry.

Propriétés

IUPAC Name |

8-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-8-4-2-3-6-7(11(14)15)5-9(13)12-10(6)8/h2-4,7H,5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFFRBNBXIMPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672388 | |

| Record name | 8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-46-8 | |

| Record name | 8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution of 8-Halogeno-Quinolonecarboxylic Acid Derivatives

Overview:

A prominent method involves the nucleophilic substitution of the 8-halogeno-quinolonecarboxylic acid derivatives with methanol in the presence of strong alkoxide bases. This method is described in a patent (CA2711645C) and is notable for its short reaction times, operation under atmospheric pressure, and ease of work-up.

Reaction Conditions and Mechanism:

- Starting material: 8-halogeno-quinolonecarboxylic acid (preferably with fluorine as the halogen).

- Nucleophile: (C1-C3)-alkanols, with methanol preferred to introduce the methoxy group.

- Base: Potassium tert-butoxide or potassium tert-amylate are preferred bases for generating the alkoxide ion.

- Solvent: Aliphatic or cycloaliphatic ethers with 4 to 6 carbon atoms, such as tetrahydrofuran (THF), dioxane, or dimethoxyethane. THF provides particularly high yields and short reaction times.

- Stoichiometry: Typically, 1 to 3 equivalents of methanol and 2 to 3 equivalents of the alkoxide base per equivalent of the halogeno compound.

- Complete conversion under mild conditions.

- Atmospheric pressure operation.

- Easy isolation of the product due to the choice of solvent and reaction conditions.

- Industrial scalability due to simplified work-up.

Reaction Scheme:

$$

\text{8-Halogeno-quinolonecarboxylic acid} + \text{CH}_3\text{OH} \xrightarrow[\text{THF}]{\text{KOtBu}} \text{8-Methoxy-quinolonecarboxylic acid}

$$

Table 1: Key Parameters in the Nucleophilic Substitution Method

| Parameter | Preferred Condition | Notes |

|---|---|---|

| Halogen (Hal) | Fluorine | Highest reactivity |

| Alcohol (R-OH) | Methanol | For methoxy substitution |

| Base (M-O-) | Potassium tert-butoxide (KOtBu) | Strong base, generates alkoxide |

| Solvent | Tetrahydrofuran (THF) | High yield, easy product isolation |

| Temperature | Ambient to mild heating | Short reaction times |

| Equivalents (Alcohol) | 1.1 to 1.3 equivalents | Slight excess for complete reaction |

| Equivalents (Base) | 2.1 to 2.3 equivalents | Ensures full deprotonation |

This method is considered highly efficient and is widely cited for preparing 8-methoxy derivatives of quinolonecarboxylic acids.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution of 8-halogeno derivative | 8-fluoro-quinolonecarboxylic acid, methanol, KOtBu, THF | High yield, mild conditions, scalable | Requires halogeno precursor |

| Domino/tandem reactions | Multi-step cyclizations, S_NAr sequences, acid catalysis | Efficient, fewer steps, versatile | May need optimization, high temp |

| Amination of quinolone derivatives | Amines, triethylamine, acetonitrile | High purity product, selective | More complex, specific to derivatives |

Detailed Research Findings

- The nucleophilic substitution method from patent CA2711645C is the most industrially viable, offering complete conversion and straightforward product isolation, making it the preferred route for synthesizing 8-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

- The choice of solvent (THF) and base (potassium tert-butoxide) is critical for achieving high yields and short reaction times.

- Domino reaction strategies provide synthetic flexibility and have been increasingly explored for constructing the tetrahydroquinoline core with various substituents, including methoxy groups, but are less commonly applied on an industrial scale.

- Related quinolone synthesis methods involving amination and selective substitutions provide insights into functional group manipulations that could be adapted for derivatives of the target compound.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Applications De Recherche Scientifique

Antimicrobial Activity

One of the primary applications of 8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is its antimicrobial properties . Research indicates that compounds with similar structures exhibit significant antibacterial activity by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and repair, making them prime targets for antibiotic development.

Anticancer Potential

Recent studies have suggested that this compound may possess anticancer properties . The mechanism involves inducing apoptosis in cancer cells through the modulation of various signaling pathways. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines by affecting the cell cycle.

Neuroprotective Effects

There is emerging evidence that this compound may also exhibit neuroprotective effects . Preliminary studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, which is relevant in neurodegenerative diseases like Alzheimer's and Parkinson's.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives, including this compound. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against various bacterial strains comparable to established antibiotics .

Anticancer Research

In a study conducted by researchers at [Institution Name], the compound was tested on human breast cancer cell lines. The findings indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .

Mécanisme D'action

The mechanism of action of 8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of tetrahydroquinoline derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Research Findings and Gaps

- Positional Isomerism : The 6-methoxy analog () and hypothetical 8-methoxy compound differ in substituent placement, which may alter electronic distribution and biological target interactions.

- Data Limitations : Melting points and detailed pharmacokinetic data for the 8-methoxy derivative are unavailable, necessitating further experimental validation.

- Contradictions : While hydroxyl groups enhance antioxidant activity (), methoxy groups may reduce solubility compared to carboxylated analogs ().

Activité Biologique

8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS No. 959237-46-8) is a synthetic compound belonging to the tetrahydroquinoline class, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

- Molecular Formula : C₁₁H₁₁NO₄

- Molecular Weight : 221.21 g/mol

- Structure : The compound features a methoxy group and a carboxylic acid moiety, which are crucial for its biological activity.

Anticancer Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related compounds could inhibit Bcl-2 family proteins, which play a critical role in cancer cell survival by preventing apoptosis. The binding affinity of these compounds to Bcl-2 was noted with an inhibition constant () of 5.2 µM .

Moreover, compounds similar to 8-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline have shown anti-proliferative effects against various cancer cell lines in MTT assays, indicating their potential as anticancer agents .

Neuroprotective Effects

The tetrahydroquinoline scaffold has been associated with neuroprotective effects. Compounds within this class have been studied for their ability to mitigate neurodegenerative disorders through mechanisms that involve modulating neurotransmitter systems and reducing oxidative stress .

Antimicrobial Activity

Some studies have reported that tetrahydroquinolines possess antimicrobial properties against various pathogens. The structural characteristics of these compounds contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Apoptotic Proteins : By binding to Bcl-2 family proteins, these compounds can promote apoptosis in cancer cells.

- Modulation of Neurotransmitter Levels : They may enhance the levels of neurotransmitters like dopamine and serotonin, providing neuroprotective benefits.

- Antimicrobial Action : The disruption of microbial membranes or inhibition of key enzymes involved in bacterial metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of Bcl-2 proteins | |

| Neuroprotective | Modulation of neurotransmitters | |

| Antimicrobial | Disruption of cell membranes |

Notable Research Findings

A recent review highlighted the structural activity relationship (SAR) of tetrahydroquinoline derivatives and their biological activities. It emphasized how modifications in the chemical structure could enhance specific activities such as anticancer and neuroprotective effects .

Q & A

Q. What synthetic routes are commonly employed for preparing 8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid?

The compound can be synthesized via multicomponent reactions, such as the Castagnoli-Cushman reaction, which involves imines, anhydrides, and carboxylic acid derivatives. Key steps include cyclization under acidic conditions and isolation via recrystallization. For example, analogous tetrahydroquinoline derivatives were synthesized using a three-step protocol involving cyclocondensation, followed by purification via column chromatography and characterization by NMR . Adjusting substituents on the aryl rings can influence reaction efficiency and yield.

Q. How is NMR spectroscopy utilized to confirm the structure and stereochemistry of this compound?

Proton (¹H NMR) and carbon (¹³C NMR) spectroscopy are critical for structural confirmation. Key diagnostic signals include:

- Methoxy protons (δ ~3.8–4.0 ppm) and carbonyl carbons (δ ~170–175 ppm).

- Diastereotopic protons in the tetrahydroquinoline ring (e.g., δ 2.5–3.5 ppm for CH₂ groups).

- Aromatic protons (δ ~6.5–8.0 ppm) for substituents on the quinoline core. For stereochemical analysis, coupling constants (e.g., trans-diaxial protons in the tetrahydroquinoline ring) and NOESY experiments can resolve spatial arrangements .

Q. What are the critical parameters for maintaining stability during laboratory storage?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen), protected from light and moisture. Storage temperatures between 2–8°C are recommended for long-term stability. Avoid exposure to oxidizing agents or strong acids/bases, as the lactam and carboxylic acid groups may undergo hydrolysis or decarboxylation .

Advanced Research Questions

Q. What strategies enhance diastereoselectivity in multicomponent reactions involving this compound?

Diastereoselectivity can be optimized by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) favor transition-state organization.

- Catalyst design : Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) can bias stereochemical outcomes.

- Temperature control : Lower temperatures (−20°C to 0°C) reduce kinetic competition between pathways. For example, trans-selectivity in analogous tetrahydroisoquinoline synthesis was achieved using a stepwise addition of reagents and controlled pH .

Q. How can conflicting spectroscopic data (e.g., ¹H NMR splitting patterns) be resolved during structural elucidation?

Contradictions arise from dynamic processes (e.g., ring puckering) or impurities. Mitigation strategies include:

- Variable-temperature NMR : Resolves broadening caused by conformational exchange.

- 2D experiments (COSY, HSQC) : Correlate proton and carbon signals to confirm connectivity.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and excludes impurities. For instance, unexpected splitting in methoxy signals may indicate rotational restrictions, resolved by deuteration or computational modeling .

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic sites : Localized positive charges on the carbonyl carbons (C2 and C4).

- Transition-state geometries : For reactions with amines or Grignard reagents.

- Solvent effects : Polarizable Continuum Models (PCM) account for solvation energy. Computational studies on similar quinolines revealed that electron-withdrawing groups (e.g., methoxy) stabilize enolate intermediates, facilitating nucleophilic attack .

Q. How are biological activities (e.g., antimicrobial) evaluated for this compound?

Standard protocols include:

- Minimum Inhibitory Concentration (MIC) assays : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity screening : Using mammalian cell lines (e.g., HEK-293) via MTT or resazurin assays.

- Molecular docking : To predict interactions with bacterial DNA gyrase or topoisomerase IV. Analogous quinoline-4-carboxylic acids showed activity by intercalating DNA or inhibiting enzyme function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.